Methyl 5-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Methyl 5-azaspiro[3.4]octane-6-carboxylate is a bicyclic iminosugar analog. Iminosugars are sugar mimics where the ring oxygen is replaced with a nitrogen atom. This compound has garnered attention due to its potential biological activity and diverse applications, particularly as inhibitors of glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-azaspiro[3.4]octane-6-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the carboxylate group: This step often involves esterification reactions using methanol and a suitable carboxylic acid derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the synthetic route to maximize yield and minimize costs, along with stringent quality control measures to ensure product consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methyl 5-azaspiro[3.4]octane-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of glycosidases, which are enzymes involved in the breakdown of carbohydrates.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases related to carbohydrate metabolism.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[3.4]octane-6-carboxylate involves its interaction with molecular targets such as glycosidases. By inhibiting these enzymes, the compound can interfere with the breakdown of carbohydrates, potentially leading to therapeutic effects in diseases related to carbohydrate metabolism. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride: Another bicyclic iminosugar analog with similar biological activity.
Other iminosugars: Compounds where the ring oxygen is replaced with a nitrogen atom, exhibiting a wide range of biological activities.
Uniqueness
Methyl 5-azaspiro[3
Properties
IUPAC Name |
methyl 5-azaspiro[3.4]octane-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-9(10-7)4-2-5-9/h7,10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFWSLKRNVNVCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(N1)CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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